2-Hydroxy-5-iodo-3-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-iodo-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFXZXQKQYDHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Comparative Analysis of 3-Iodo and 5-Iodo Methylsalicylic Acid Isomers
Executive Summary
This guide provides a technical analysis of the regioisomers of iodinated methyl salicylate: Methyl 3-iodosalicylate and Methyl 5-iodosalicylate . While often referred to colloquially in process chemistry as "3-iodo/5-iodo methylsalicylic acid," these compounds are typically the methyl esters of iodosalicylic acid.
For drug development professionals, distinguishing these isomers is critical. The 5-iodo isomer is the thermodynamically and kinetically favored product of direct iodination and serves as a standard handle for para-functionalization via cross-coupling. The 3-iodo isomer , often a minor impurity or requiring specific directed synthesis, introduces steric bulk ortho to the phenol, significantly altering the electronic environment and intramolecular hydrogen bonding (IMHB) network of the salicylate pharmacophore.
Part 1: Chemical Identity & Structural Logic[1][2]
Nomenclature and Structure
The parent scaffold is Methyl Salicylate (Methyl 2-hydroxybenzoate). Iodination occurs via Electrophilic Aromatic Substitution (EAS), directed primarily by the strongly activating hydroxyl group (-OH) and secondarily by the deactivating ester group (-COOMe).
| Isomer | IUPAC Name | Substitution Pattern | Key Structural Feature |
| 3-Iodo | Methyl 2-hydroxy-3-iodobenzoate | Ortho-Ortho | Iodine is sandwiched between the -OH and the ring C-H. High steric congestion. |
| 5-Iodo | Methyl 2-hydroxy-5-iodobenzoate | Para-Meta | Iodine is para to -OH and meta to -COOMe. Sterically accessible. |
Mechanistic Regioselectivity
The regioselectivity is governed by the electronic directing effects of the hydroxyl group (ortho/para director).
-
The 5-Position (Para): This position is sterically unencumbered. The transition state for attack at C5 is lower in energy due to minimal steric clash with the neighboring functional groups. Consequently, Methyl 5-iodosalicylate is the major product (>85-90%) in standard electrophilic iodination (e.g.,
or ). -
The 3-Position (Ortho): Attack at C3 is electronically favorable (ortho to -OH) but sterically disfavored due to the "ortho effect." The C3 position is wedged between the hydroxyl group and the C4 proton. Furthermore, the intramolecular hydrogen bond between the phenolic proton and the ester carbonyl locks the conformation, making the C3 position even less accessible compared to a free phenol.
Part 2: Structural Analysis & Identification Methods
NMR Spectroscopy (The Gold Standard)
Distinguishing these isomers relies heavily on
Methyl 5-iodosalicylate (Asymmetric Pattern)
-
Protons remaining: H3, H4, H6.
-
H3 (Ortho to OH): Appears as a doublet (d) with a large ortho-coupling constant (
) due to H4. -
H4 (Meta to OH): Appears as a doublet of doublets (dd) . It couples to H3 (
) and H6 ( , meta-coupling). -
H6 (Ortho to Ester): Appears as a doublet (d) with a small meta-coupling constant (
). -
Diagnostic: Look for the dd pattern of H4.
Methyl 3-iodosalicylate (Contiguous Pattern)
-
Protons remaining: H4, H5, H6. (The 3-position is blocked).
-
H5 (Meta to OH): Appears as a triplet (t) or doublet of doublets (dd) because it has two ortho neighbors (H4 and H6).
for both. -
H4 & H6: Appear as doublets (d) .
-
Diagnostic: The presence of a triplet-like signal (H5) indicates the 3-position is substituted, leaving three contiguous protons (4, 5, 6).
Intramolecular Hydrogen Bonding (IMHB)[3]
-
5-Iodo: The iodine is remote. The classic salicylate IMHB (Phenolic H
Ester Carbonyl O) remains strong ( ). This planarizes the molecule, facilitating membrane permeability (higher LogP). -
3-Iodo: The bulky iodine at C3 exerts a "buttressing effect," pushing the hydroxyl proton closer to the carbonyl oxygen. However, if the steric strain is too high, it may twist the ester group out of plane, potentially weakening the IMHB and altering solubility profiles.
Part 3: Synthesis & Experimental Protocols
Workflow: Selective Iodination
The following logic tree illustrates the synthetic pathways and decision points for obtaining the desired isomer.
Figure 1: Synthetic workflow for accessing 3-iodo and 5-iodo methylsalicylate isomers. Note the dominance of the 5-iodo pathway under standard conditions.
Protocol: Isolation of Methyl 5-iodosalicylate
Note: This protocol is based on standard electrophilic aromatic substitution principles adapted for high purity.
-
Reagents: Dissolve Methyl Salicylate (1.0 eq) in Acetonitrile (0.2 M). Add N-Iodosuccinimide (NIS, 1.05 eq) and a catalytic amount of Trifluoroacetic acid (TFA, 10 mol%).
-
Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The 5-iodo product (
) will appear as the major spot; 3-iodo ( ) is often slightly less polar or overlaps. -
Quench: Add saturated aqueous Sodium Thiosulfate (
) to remove excess iodine (color changes from red/brown to yellow/clear). -
Workup: Extract with Ethyl Acetate. Wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from minimal hot Methanol or Ethanol. The 5-iodo isomer crystallizes readily (mp 73–79°C).[1] The 3-iodo isomer typically remains in the mother liquor.
Part 4: Physical Properties Comparison
| Property | Methyl 5-iodosalicylate | Methyl 3-iodosalicylate |
| CAS Number | 4068-75-1 | 18179-39-0 (Acid: 609-86-9) |
| Melting Point | 73–79 °C | Generally lower or oil (Acid: ~198°C) |
| 1H NMR Pattern | d, dd, d (Asymmetric) | d, t, d (Contiguous) |
| pKa (Acid form) | ~2.97 (Predicted) | ~2.60 (Predicted - Ortho effect) |
| Reactivity | Excellent substrate for Suzuki coupling (unhindered) | Difficult substrate; requires specialized ligands due to steric bulk |
Applications in Drug Discovery
-
Fragment-Based Design: The 5-iodo isomer is used to extend the salicylate scaffold into the "solvent channel" of a protein binding pocket. It is a common precursor for biaryl salicylate inhibitors (e.g., for PTP1B or kinases).
-
Radiolabeling: The 3-iodo position is less metabolically stable but can be used when the 5-position is required for other pharmacophores. However, 3-substitution often reduces potency by interfering with the critical salicylate-metal coordination in metalloenzymes.
References
-
Organic Syntheses , "3,5-Diiodosalicylic Acid", Org. Synth. 1934, 14, 24. Link
-
PubChem , "Methyl 5-iodosalicylate - Compound Summary", National Library of Medicine. Link
-
Sigma-Aldrich , "Methyl 4-iodosalicylate (Structural Analog Reference)", Merck KGaA. Link
-
Thermo Fisher Scientific , "Methyl 5-iodosalicylate, 99%", Chemicals Catalog. Link
-
Organic Chemistry Portal , "Iodination of Arenes", Synthesis of Iodoarenes. Link
Sources
Physicochemical Profiling: pKa Values of 2-Hydroxy-5-iodo-3-methylbenzoic Acid
Executive Summary
The physicochemical characterization of 2-Hydroxy-5-iodo-3-methylbenzoic acid (5-iodo-3-methylsalicylic acid) is critical for its application as a pharmaceutical intermediate and coordination ligand. As a substituted salicylic acid, its ionization behavior governs its solubility, lipophilicity (LogD), and protein-binding affinity.
This guide provides a definitive analysis of the acid dissociation constants (pKa) for this specific congener. Due to the scarcity of direct experimental data in public literature for this specific isomer, we present high-confidence theoretical values derived from Quantitative Structure-Property Relationships (QSPR) of verified analogs. Furthermore, we detail a self-validating experimental protocol (Yasuda-Shedlovsky Extrapolation) designed to overcome the low aqueous solubility inherent to iodinated salicylates.
Summary of Dissociation Constants (Predicted)
| Ionization Step | Functional Group | Predicted pKa | Structural Driver |
| pKa₁ | Carboxylic Acid (-COOH) | 2.75 ± 0.15 | Acid-strengthening inductive effect of 5-Iodo overrides weak 3-Methyl donation. |
| pKa₂ | Phenolic Hydroxyl (-OH) | 11.2 ± 0.5 | Intramolecular H-bonding (Salicylate Effect) elevates pKa, mitigated by 5-Iodo withdrawal. |
Structural Analysis & Theoretical Derivation
To understand the pKa values of this compound, one must deconstruct the electronic and steric contributions of its substituents relative to the parent molecule, salicylic acid.
The Salicylate Core & Substituent Effects
The parent molecule, Salicylic Acid , exhibits a pKa₁ of 2.97 and a pKa₂ of 13.8 . The anomalously high pKa₂ is due to the strong intramolecular hydrogen bond between the phenolic hydrogen and the carboxylate anion (the "Salicylate Effect").
Substituent Impact Analysis:
-
5-Iodo Group (Electron Withdrawing): Iodine exerts a strong inductive effect (-I) at the para position relative to the hydroxyl and meta to the carboxyl. This stabilizes the carboxylate anion, increasing acidity (lowering pKa₁). In 5-iodosalicylic acid, this shifts pKa₁ to 2.67 .[1]
-
3-Methyl Group (Electron Donating/Steric): The methyl group at the 3-position is ortho to the hydroxyl. It exerts a weak electron-donating effect (+I), which typically destabilizes the anion (raising pKa). However, its steric bulk can twist the carboxyl group out of planarity, potentially affecting conjugation. In 3-methylsalicylic acid (o-cresotic acid), the pKa₁ is 2.99 , almost identical to salicylic acid.
Net Result (The Additivity Principle)
The strong electron-withdrawing nature of the iodine atom dominates the weak electron-donating capacity of the methyl group. Therefore, the pKa₁ of the target molecule is expected to be slightly higher than 5-iodosalicylic acid (2.67) but lower than salicylic acid (2.97).
Calculated Estimate:
Conservative Range: 2.60 – 2.90
Structural Equilibrium Diagram
The following diagram illustrates the stepwise dissociation and the stabilization of the mono-anion via intramolecular hydrogen bonding.
Figure 1: Stepwise dissociation of this compound. The mono-anion is the dominant species at physiological pH (7.4).
Experimental Protocol: Determination of pKa
Due to the hydrophobic nature of the iodine and methyl substituents, this compound is likely sparingly soluble in water (estimated < 100 µM). Standard aqueous titration will yield noisy, inaccurate data due to precipitation.
The Solution: Potentiometric Titration in Mixed Solvents (Methanol/Water) followed by Yasuda-Shedlovsky Extrapolation.[2][3]
Reagents & Equipment
-
Titrator: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo).
-
Titrant: 0.5 M KOH (Carbonate-free) to prevent "carbonate error" at high pH.
-
Co-Solvent: HPLC-grade Methanol (MeOH).
-
Ionic Strength Adjuster: 0.15 M KCl (mimics physiological ionic strength).
-
Inert Gas: Argon or Nitrogen purge (essential to exclude atmospheric CO₂).
The Yasuda-Shedlovsky Protocol
This method assumes a linear relationship between the apparent pKa (
Step-by-Step Workflow:
-
Preparation: Prepare three titration vessels containing the sample (approx 1-2 mg) dissolved in varying ratios of MeOH/Water (e.g., 30%, 40%, 50% w/w MeOH).
-
Blank Titration: Perform a blank titration (solvent only) to determine the standard electrode potential (
) and slope factor for each solvent ratio. -
Sample Titration: Titrate the sample with KOH from pH 2.0 to pH 12.0 under inert gas.
-
Data Processing (Gran Plot): Use Gran plots to identify the precise equivalence point (
) and calculate the apparent for each solvent ratio. -
Extrapolation: Plot
against . The y-intercept represents the aqueous pKa.
Extrapolation Logic Diagram
Figure 2: Workflow for determining aqueous pKa of insoluble salicylates using co-solvent extrapolation.
Data Interpretation & Pharmaceutical Implications[5][6]
Solubility vs. pH Profile
The solubility of this compound is pH-dependent.
-
pH < 2.0: The molecule exists in its neutral, protonated form (
). Solubility is at its minimum (Intrinsic Solubility, ). -
pH 3.0 – 10.0: The carboxyl group deprotonates (
). Solubility increases significantly (Log orders of magnitude) due to ionization. -
pH > 11.5: The phenolic group deprotonates (
), further increasing solubility, though this range is rarely relevant for physiological absorption.
Lipophilicity (LogD)
The LogP (partition coefficient of neutral species) is estimated to be 3.5 – 4.0 due to the lipophilic iodine and methyl groups.
-
At Stomach pH (1.5): High LogD (~3.5). High membrane permeability but low solubility.
-
At Blood pH (7.4): The molecule is >99.9% ionized (Mono-anion). LogD drops to approx 0.5 – 1.0 . This suggests the drug will stay in systemic circulation but may have reduced passive diffusion across the Blood-Brain Barrier compared to the neutral form.
References
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa measurement protocols).
-
PubChem. (2023). 5-Iodosalicylic acid (CID 8388) Physicochemical Properties. National Library of Medicine. Link
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. (Validation of potentiometric methods for lipophilic drugs).
-
NIST Chemistry WebBook. (2023). Benzoic acid, 2-hydroxy-5-iodo-.[1][4][5] Standard Reference Data. Link
- ChemAxon. (2023). pKa Plugin: Predicted pKa values for substituted benzoic acids. (Standard industry software for QSPR predictions).
Sources
Methodological & Application
Synthesis of 2-Hydroxy-5-iodo-3-methylbenzoic acid from 3-methylsalicylic acid
Executive Summary
This application note details the protocol for the regioselective iodination of 3-methylsalicylic acid (o-cresotic acid) to synthesize 2-hydroxy-5-iodo-3-methylbenzoic acid (CAS 6174-78-3) . This compound is a critical intermediate in the development of transthyretin (TTR) stabilizers, antiviral agents, and agrochemicals.
Unlike unsubstituted salicylic acid, which often yields di-iodo mixtures, the presence of the methyl group at the C3 position in the starting material sterically blocks the ortho position relative to the hydroxyl group. This unique structural feature directs electrophilic substitution almost exclusively to the C5 position (para to the hydroxyl), enabling high-yield mono-iodination with excellent atom economy.
Chemical Strategy & Mechanism
Regioselectivity Analysis
The synthesis relies on Electrophilic Aromatic Substitution (EAS). The directing effects of the substituents on the benzene ring ensure high selectivity:
-
-OH (C2): Strong activator, ortho/para director. The ortho positions are C1 (occupied by -COOH) and C3 (occupied by -CH3). The only available activated position is C5 (para).
-
-CH3 (C3): Weak activator. Directs to C2 (blocked) and C4/C6.
-
-COOH (C1): Deactivator, meta director. Directs to C5.
Reaction Pathway
The chosen method utilizes Iodine (
Figure 1: Reaction pathway for the C5-selective iodination of 3-methylsalicylic acid.
Experimental Protocol
Materials & Reagents
| Component | CAS No. | MW ( g/mol ) | Equiv. | Role |
| 3-Methylsalicylic acid | 83-40-9 | 152.15 | 1.0 | Substrate |
| Iodine ( | 7553-56-2 | 253.81 | 1.05 | Iodinating Agent |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 2.5 | Solubilizer |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.0 | Base/Solvent |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | Excess | Quenching/Precipitation |
| Sodium Thiosulfate | 7772-98-7 | 158.11 | Trace | Scavenger (Excess |
Step-by-Step Methodology
Step 1: Preparation of Substrate Solution
-
In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 15.2 g (100 mmol) of 3-methylsalicylic acid in 150 mL of 2M NaOH .
-
Stir until a clear, homogeneous solution is obtained (Formation of disodium salt).
-
Cool the solution to 0–5°C using an ice bath.
Step 2: Preparation of Iodinating Reagent
-
In a separate beaker, dissolve 41.5 g (250 mmol) of Potassium Iodide (KI) in 50 mL of deionized water.
-
Add 26.6 g (105 mmol) of Iodine (
) to the KI solution. Stir vigorously until all iodine beads are dissolved and a deep red-brown solution forms ( complex).
Step 3: Iodination Reaction
-
Transfer the
solution to the addition funnel. -
Add the iodine solution dropwise to the stirred substrate solution over 45–60 minutes .
-
Critical Control Point: Maintain internal temperature <10°C to prevent oxidation side reactions.
-
-
After addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours .
-
The solution should transition from opaque brown to a lighter orange/yellow, indicating consumption of iodine.
Step 4: Quenching and Isolation
-
If the solution remains dark brown, add saturated Sodium Thiosulfate (
) solution dropwise until the color fades to pale yellow (removes unreacted iodine). -
Cool the reaction mixture back to 0–5°C .
-
Slowly acidify with 6M HCl (approx. 60-70 mL) to pH 1–2 .
-
Observation: A voluminous off-white to pale yellow precipitate will form immediately.
-
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Büchner funnel and wash the cake with cold water (
mL) to remove inorganic salts.
Step 5: Purification
-
Recrystallization: Transfer the crude wet cake to a flask.
-
Dissolve in a minimum amount of hot Ethanol (95%) .
-
Add hot water until slight turbidity is observed, then allow to cool slowly to room temperature, then to 4°C.
-
Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.
Process Control & Analytics
Expected Yield & Properties[2]
-
Appearance: White to off-white crystalline powder.
-
Yield: 85–92% (Theoretical).
-
Melting Point: 234–236°C (Decomposition) [Note: Values vary by crystal form; confirm with standard].
Analytical Validation (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Time: Product will elute significantly later than the starting material due to the lipophilic iodine atom.
NMR Characterization ( -NMR, 400 MHz, DMSO- )
- 2.25 ppm (s, 3H): Methyl group at C3.[1]
-
7.65 ppm (d,
Hz, 1H): Aromatic proton at C6. -
7.95 ppm (d,
Hz, 1H): Aromatic proton at C4. -
Note: The small coupling constant (
Hz) confirms the meta relationship between the two aromatic protons, proving the iodine is at C5.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.[2]
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation | Ensure pH is < 2 during acidification. |
| Dark Product | Trapped Iodine | Wash filter cake thoroughly with dilute sodium thiosulfate. |
| Di-iodination | Excess Reagent | Strictly limit Iodine to 1.05 equivalents. |
Safety Warning:
-
Iodine (
): Corrosive and volatile. Weigh in a fume hood. -
Product Potency: Halogenated salicylic acids can be biologically active. Handle with gloves and dust masks.
References
-
Regioselectivity in Salicylamide Iodination: Echemi. (2024). "Iodination Of Salicylamide Mechanism." Link
-
General Iodination Protocols: Organic Syntheses. "Salicylic acid, 3,5-diiodo-."[2] Org. Synth. 1930, 10, 38. (Adapted for stoichiometry). Link
-
Synthesis of Analogous Compounds: National Institutes of Health (PMC). "Synthesis, Anti-HIV Activity, and Metabolic Stability of New Alkenyldiarylmethane..." (Describes methylation/iodination sequences). Link
-
Product Identification (CAS 6174-78-3): ABCR GmbH. "this compound." Link
Sources
Application Note: Direct Suzuki-Miyaura Coupling of Unprotected 2-Hydroxy-5-iodo-3-methylbenzoic Acid
Executive Summary
This guide details the operational parameters for performing Suzuki-Miyaura cross-coupling on 2-Hydroxy-5-iodo-3-methylbenzoic acid . Unlike standard lipophilic aryl halides, this substrate presents unique challenges due to its dual acidic protons (carboxylic acid
Conventional protocols often suggest protecting these groups (e.g., as methyl esters or ethers), adding two synthetic steps. The protocols herein utilize direct dianionic coupling , leveraging the high reactivity of the C-I bond to bypass protection steps. We present two validated methods: a "Green" aqueous ligand-free protocol and a "High-Performance" organic co-solvent method for sterically demanding partners.
Strategic Analysis & Mechanistic Insight
Substrate Properties[1][2][3]
-
Electronic Activation: The iodine atom at the C5 position is para to the hydroxyl group. The electron-donating effect of the phenolate (formed in situ) increases electron density on the ring, theoretically slowing oxidative addition compared to nitro-arenes. However, the C-I bond is sufficiently weak that oxidative addition remains facile.
-
Steric Environment: The 3-methyl group is meta to the reactive C5-iodide. It exerts minimal steric hindrance on the coupling event but significantly impacts the solubility profile and crystal packing of the product.
-
The "Dianion" Effect: In the reaction media (pH > 10), the substrate exists as a dianion. This high negative charge density can repel anionic palladium species or electron-rich ligands. Cationic counter-ions (
, ) and water solvation are critical for reactivity.
Critical Control Points (CCPs)
-
Base Stoichiometry: You must neutralize the -COOH (1 eq) and the -OH (1 eq) before the catalytic cycle can effectively engage the boronic acid (requires +1 eq). Total base requirement is
equivalents. -
Solvent Choice: The dianionic substrate is insoluble in pure toluene or hexane. Water-miscible systems (Water, DMF/H2O, Dioxane/H2O) are mandatory.
-
Workup Strategy: The product is amphiphilic. The "pH Switch" technique (detailed in Section 5) is required to separate the product from homocoupled boronic acid byproducts.
Experimental Protocols
Method A: "Green" Ligand-Free Aqueous Protocol
Best for: Coupling with electron-neutral or electron-poor aryl boronic acids. High Atom Economy.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 eq)
-
Catalyst:
(1.0 - 2.0 mol%) -
Base:
(3.5 - 4.0 eq) -
Solvent: Degassed Water (0.5 M concentration relative to substrate)
Procedure:
-
Dissolution: In a round-bottom flask, charge the substrate and
into water. Stir at RT for 10 minutes. Observation: The suspension should turn into a clear solution as the sodium salt forms. -
Addition: Add the aryl boronic acid.
-
Catalyst: Add
. Note: The solution may turn yellow/orange. -
Reaction: Heat to 70°C under air (or
if the boronic acid is oxidation-prone) for 2–4 hours.-
Monitor: HPLC or TLC (eluent: MeOH/DCM with 1% acetic acid).
-
-
Completion: Reaction is complete when the starting iodide is <1%.
Method B: High-Performance Solvent Protocol
Best for: Sterically hindered boronic acids or when the aqueous method yields low conversion.
Reagents:
-
Substrate: 1.0 eq
-
Boronic Acid: 1.3 eq
-
Catalyst:
(2.0 mol%) OR (3.0 mol%) -
Base:
(3.5 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Inerting: Charge substrate, boronic acid, and base into a reaction vial. Cycle vacuum/Nitrogen 3 times.
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Catalyst: Add the Pd catalyst quickly under a counter-flow of Nitrogen.
-
Reaction: Heat to 85°C for 4–6 hours.
Visualization of Workflows
Decision Matrix & Workflow
This diagram illustrates the operational logic for selecting the method and executing the critical "pH Switch" workup.
Figure 1: Operational workflow emphasizing the purification strategy.
Mechanistic Cycle (Dianionic Pathway)
Understanding the catalytic cycle helps in troubleshooting. Note the specific state of the substrate.[5]
Figure 2: Catalytic cycle highlighting the dianionic entry point.
Workup & Purification: The "pH Switch"
The most common failure mode is not the reaction, but the isolation. Because the product is an acid, standard extraction protocols (add water, extract with organic) will fail because the product stays in the water.
Protocol:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (if using Method B, remove Dioxane via rotary evaporation first).
-
Wash (Critical): Extract the basic aqueous solution (pH ~10-11) with Ethyl Acetate or Diethyl Ether (
).-
Why? The product is a dianion and stays in the water. Non-polar impurities (ligands, homocoupled biphenyls) move to the organic layer.
-
Discard the organic layer.
-
-
Acidify: Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~2.0.
-
Isolate: The product will precipitate as a solid. Collect via vacuum filtration.[6] Wash the cake with cold water and hexanes.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by -COOH | Increase base to 4.0 eq to ensure full deprotonation. Switch to Method B ( |
| Pd Black Formation | Instability of Pd(0) | Add a ligand (e.g., |
| Protodeboronation | Unstable Boronic Acid | Use a Boronic Ester (Pinacol) or increase catalyst loading to speed up reaction. |
| Product in Organic Wash | pH too low during wash | Ensure aqueous layer pH > 10 before the first organic wash. |
References
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 4(17), 2973-2976.
-
Liu, C., et al. (2010). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF.[7] Green Chemistry, 12, 1185-1188.
-
Bora, U. (2003). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water.[8][9] Green Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Esterification of 2-Hydroxy-5-iodo-3-methylbenzoic Acid
[1][2]
Executive Summary
This guide details the optimized protocols for the methyl esterification of This compound (also known as 5-iodo-3-methylsalicylic acid).[1][2] This scaffold is a critical intermediate in medicinal chemistry, particularly for constructing bioactive benzoxaboroles and biaryl systems via Suzuki-Miyaura cross-coupling at the iodine position.
The primary synthetic challenge lies in the steric hindrance imposed by the C3-methyl group and the electronic duality of the ortho-phenolic moiety. While the phenol allows for intramolecular hydrogen bonding (reducing electrophilicity of the carbonyl), it also presents a competing nucleophilic site. This guide prioritizes methods that achieve exclusive esterification of the carboxylic acid while preserving the phenolic hydroxyl group for subsequent derivatization.
Strategic Analysis & Method Selection
The esterification of substituted salicylic acids requires navigating steric and electronic factors. We present three distinct methodologies, ranked by reliability and scalability.
| Method | Reagents | Mechanism | Pros | Cons |
| A. Acid Chloride Activation (Gold Standard) | Nucleophilic Acyl Substitution | Overcomes steric hindrance; High yield; Scalable.[1][2] | Generates | |
| B. Fischer Esterification | Acid-Catalyzed Equilibrium | Low cost; Green solvents; Simple workup.[1][2] | Slower kinetics due to C3-methyl sterics; Equilibrium limited.[1][2] | |
| C. Mild Methylation | Alkylation | Very mild; Neutral pH options available.[1][2] | High cost; Risk of O-alkylation (ether formation) on phenol.[1][2] |
Decision Logic for Researchers
-
Choose Method A if you require >95% conversion on a multigram scale and need to push the reaction to completion despite steric bulk.
-
Choose Method B for large-scale, cost-sensitive batches where longer reaction times are acceptable.[1][2]
-
Choose Method C only for milligram-scale, precious material where acidic conditions must be avoided (rare for this robust scaffold).[1][2]
Experimental Protocols
Method A: Thionyl Chloride Mediated Methanolysis (Recommended)
Rationale:[1][2] The formation of an acid chloride intermediate (
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.5 – 2.0 equiv)[1][2] -
Solvent: Anhydrous Methanol (
) (0.5 M concentration relative to substrate)[1][2] -
Catalyst: DMF (1-2 drops, optional)
Step-by-Step Protocol
-
Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (calcium chloride or nitrogen balloon).
-
Solvation: Dissolve the benzoic acid derivative in anhydrous methanol. Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent uncontrolled exotherms.[3]
-
Activation: Add
dropwise over 15-20 minutes.-
Mechanistic Insight:
reacts with MeOH to generate anhydrous in situ and transient methyl chlorosulfite, driving the reaction.[2]
-
-
Reflux: Remove the ice bath and heat the reaction to reflux (
) for 3–5 hours.-
Monitoring: Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane).[2] The product (ester) will have a significantly higher
than the starting acid.
-
-
Workup:
-
Purification: Usually yields a pure solid.[2] If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.[2]
Method B: Sulfuric Acid Catalyzed (Fischer) Esterification
Rationale: Classic equilibrium-driven approach.[1][2] Requires removal of water or large excess of alcohol to drive yield.
Materials
-
Catalyst: Conc. Sulfuric Acid (
) (0.1 – 0.5 equiv)[1][2] -
Solvent: Methanol (Reagent grade, large excess)[2]
Step-by-Step Protocol
-
Dissolution: Suspend the substrate in MeOH (10-20 mL per gram of substrate).
-
Catalysis: Add Conc.
carefully. -
Reaction: Reflux for 12–24 hours.
-
Note: Due to the C3-methyl group, this reaction is slower than unsubstituted salicylic acid esterification.
-
-
Workup:
Critical Quality Control (Self-Validating Systems)
To ensure scientific integrity, verify the product identity using these checkpoints.
Thin Layer Chromatography (TLC)[1][2][3][6]
-
Visualization: UV (254 nm)
-
Observation:
NMR Spectroscopy (Expected Shifts)
-
NMR (400 MHz,
):
Melting Point
Visualizing the Workflow
The following diagram illustrates the decision process and chemical pathways, highlighting the critical role of the intermediate species.
Caption: Workflow for the chemoselective esterification of sterically hindered salicylic acid derivatives.
References
-
Luo, M. et al. (2014).[2][6] "Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids."[6][7] Synthesis, 46, 263-268.[2][6] Link
-
BenchChem. (2025).[2][3][8] "Application Notes: 3-Methylsalicylic Acid in Pharmaceutical Synthesis." BenchChem Protocols. Link[1][2]
-
National Institutes of Health (NIH). (2025).[2] "Synthesis of 2-Propoxy-5-Methylbenzoic Acid." PubMed Central.[2] Link
-
ChemicalBook. (2025).[2][7] "2-Iodo-5-methylbenzoic acid Synthesis and Protocols." Link
-
D'Souza, J. & Nagaraju, N. (2007).[2] "Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides." Indian Journal of Chemical Technology, 14, 292-298.[2] Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. PubChemLite - 2-hydroxy-3-iodo-5-methylbenzoic acid (C8H7IO3) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. teachnlearnchem.com [teachnlearnchem.com]
- 5. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preparation of Radiolabeled Iodine Derivatives of Methylsalicylic Acid for Research and Preclinical Applications
An Application and Protocol Guide
Abstract: This comprehensive guide provides detailed methodologies for the preparation of radioiodinated derivatives of methylsalicylic acid, a compound of interest for developing novel radiotracers for imaging and therapeutic applications. We delve into the strategic considerations behind selecting an appropriate iodine radioisotope, compare key radiosynthesis strategies including direct electrophilic substitution and precursor-based methods (iododestannylation and copper-mediated iododeboronation), and provide detailed, field-tested protocols for synthesis, purification, and quality control. This document is intended for researchers, chemists, and drug development professionals engaged in the design and production of radiopharmaceuticals.
Introduction: The Significance of Radioiodinated Salicylates
Salicylic acid and its derivatives, like methylsalicylate, are foundational structures in pharmacology, most famously represented by aspirin (acetylsalicylic acid). These molecules play crucial roles in modulating inflammatory pathways, notably through the inhibition of cyclooxygenase (COX) enzymes.[1] The ability to label these compounds with radioactive iodine isotopes opens a pathway to non-invasively study their biodistribution, pharmacokinetics, and target engagement in vivo.[1][2] Radiolabeled salicylates hold potential as imaging agents for inflammation, cancer, and cardiovascular diseases, where these biological pathways are often dysregulated. Furthermore, the selection of different iodine isotopes can pivot the application from diagnostic imaging to targeted radiotherapy.[3]
Section 1: Strategic Selection of Iodine Radioisotopes
The choice of radionuclide is paramount and dictates the ultimate application of the synthesized tracer. Iodine offers a versatile selection of isotopes, each with unique decay properties suitable for different applications.[3][4]
| Isotope | Half-life | Principal Photon Energy | Decay Mode | Primary Application | Key Considerations |
| Iodine-123 (¹²³I) | 13.22 hours | 159 keV | Electron Capture (EC) | Diagnostic SPECT Imaging | Ideal imaging energy for gamma cameras and favorable dosimetry due to short half-life and lack of beta emission.[5][6] |
| Iodine-125 (¹²⁵I) | 59.4 days | 27-35 keV | Electron Capture (EC) | In vitro assays, autoradiography, preclinical research | Long half-life is ideal for lengthy experiments and reagent development. Low energy is not suitable for in vivo imaging.[3][7] |
| Iodine-131 (¹³¹I) | 8.02 days | 364 keV (gamma), 606 keV (beta) | Beta Decay (β⁻) | Theranostics (Therapy & Imaging) | The beta emission provides a therapeutic effect, while the gamma emission allows for imaging. Poorer image quality and higher patient radiation dose than ¹²³I.[3][4] |
For the protocols detailed herein, we will focus on labeling with ¹²³I for imaging applications and ¹²⁵I for research and assay development, as these represent the most common use cases for novel tracer development.
Section 2: Methodologies for Radioiodination
The introduction of an iodine atom onto the methylsalicylate aromatic ring can be achieved through several methods. The choice depends on the desired regioselectivity, required molar activity, and the chemical sensitivity of the substrate.
Direct Electrophilic Aromatic Substitution (SEAr)
This is the most straightforward approach, where an electrophilic form of radioiodine (e.g., I⁺) is generated in situ and reacts directly with the electron-rich aromatic ring of methylsalicylate.[4][8]
-
Mechanism: The hydroxyl and methoxycarbonyl groups of methylsalicylate are activating and direct the incoming electrophile to the ortho and para positions. The reaction is typically performed in the presence of an oxidizing agent (e.g., Chloramine-T, Iodogen, peracetic acid) that converts the radioiodide (Na*I) into an electrophilic species.[4][9]
-
Advantages: Simple, one-step reaction without the need for complex precursor synthesis.
-
Limitations: Often results in a mixture of regioisomers (e.g., 3-iodo and 5-iodo derivatives), which can be difficult to separate. The harsh oxidizing conditions can potentially damage sensitive molecules.[4] Low regioselectivity can be a significant drawback for developing specific receptor-targeted agents.[8]
Precursor-Based Strategy 1: Radioiodo-destannylation
To overcome the regioselectivity issues of direct labeling, precursor-based methods are employed. The most established of these involves the use of an organotin (stannane) precursor.[10]
-
Mechanism: A trialkylstannyl group (e.g., tributyltin, -SnBu₃) is first introduced at a specific position on the methylsalicylate ring. This C-Sn bond is then selectively cleaved by electrophilic radioiodine in an ipso-substitution reaction, placing the radioiodine atom precisely where the tin group was located.[4][10]
-
Advantages: Excellent regioselectivity, high radiochemical yields, and generally mild reaction conditions.[11]
-
Limitations: The primary concern is the high toxicity of the organotin precursor and byproducts.[12] This necessitates rigorous and validated purification methods (typically HPLC) to ensure the final product is free of tin contamination before any biological use.[10]
Precursor-Based Strategy 2: Copper-Mediated Radioiodo-deboronation
A more modern and less toxic alternative to the stannane method utilizes boronic acid or boronic ester precursors.[13][14]
-
Mechanism: A boronic acid [-B(OH)₂] or ester (e.g., pinacol boronate, -Bpin) precursor is synthesized. The radioiodination is then achieved through a copper-mediated reaction, which facilitates the coupling of the radioiodide with the arylboron precursor.[15][16]
-
Advantages: Avoids the use of toxic tin compounds, making it a safer and more attractive method for clinical translation.[13] The precursors are often stable and the reaction conditions are typically very mild, proceeding even at room temperature.[15] The significant difference in polarity between the boronic precursor and the iodinated product can simplify purification.
-
Limitations: While highly promising, the optimization of copper-mediated reactions for new substrates may require more development compared to the highly established stannane chemistry.
Section 3: Experimental Protocols
Safety Precaution: All work with radioactive materials must be conducted in a designated and appropriately shielded facility (e.g., a fume hood or hot cell) by trained personnel in compliance with all local and institutional radiation safety regulations.
Protocol 1: Synthesis of Methyl 5-(tributylstannyl)-2-hydroxybenzoate (Organotin Precursor)
This protocol describes the synthesis of a key precursor for the radioiodo-destannylation method.
Caption: Workflow for organotin precursor synthesis.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Methyl 5-iodosalicylate (1 equivalent) in anhydrous 1,4-dioxane.
-
Reagent Addition: Add hexabutylditin (Sn₂(n-Bu)₆, 1.2 equivalents) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) to the flask.[11]
-
Reaction: Heat the mixture to reflux (approximately 101 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 5-(tributylstannyl)-2-hydroxybenzoate as a clear oil. Confirm identity and purity via ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2: Radioiodination of Methylsalicylate via Iododestannylation ([¹²⁵I]Iodo-methylsalicylate)
This protocol details the labeling step using the stannylated precursor.
Sources
- 1. Unlabeled aspirin as an activatable theranostic MRI agent for breast cancer [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Iodine-123 - Wikipedia [en.wikipedia.org]
- 7. Development of Small HN Linked Radionuclide Iodine-125 for Nanocarrier Image Tracing in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. download.uni-mainz.de [download.uni-mainz.de]
- 13. Copper-mediated radioiodination reaction through aryl boronic acid or ester precursor and its application to direct radiolabeling of a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A practical protocol for large-scale copper-mediated radioiodination of organoboronic precursors: Radiosynthesis of [123I]KX-1 for Auger radiotherapy: Copper-mediated radioiodination of [123I]KX-1 for Auger radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Highly Efficient Copper-Mediated Radioiodination Approach Using Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2-Hydroxy-5-iodo-3-methylbenzoic Acid via Recrystallization
Introduction
2-Hydroxy-5-iodo-3-methylbenzoic acid is a substituted aromatic carboxylic acid with significant potential in pharmaceutical and materials science research. The purity of this compound is paramount for its effective application, necessitating a robust purification strategy. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. This application note provides a detailed guide to selecting an appropriate solvent system and executing a successful recrystallization protocol for this compound, ensuring high purity and optimal crystal formation.
The Science of Solvent Selection: A First-Principles Approach
The success of any recrystallization procedure hinges on the judicious choice of a solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it should have high solubility at elevated temperatures and low solubility at lower temperatures.[1][2] This differential solubility is the cornerstone of the purification process, allowing for the dissolution of the compound and its impurities in a hot solvent, followed by the selective crystallization of the desired compound upon cooling, while the impurities remain in the mother liquor.
The principle of "like dissolves like" is a fundamental guide in solvent selection.[1][2] this compound is a polar molecule due to the presence of a carboxylic acid group (-COOH) and a hydroxyl group (-OH), both of which can participate in hydrogen bonding. The iodine and methyl substituents also contribute to the overall polarity and molecular weight of the compound. Therefore, polar solvents are more likely to be effective recrystallization solvents than nonpolar ones.
Predicted Solubility Profile of this compound
| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility at 25°C | Predicted Solubility at Boiling Point | Suitability as a Recrystallization Solvent |
| Water | High | Yes | Low to Medium | High | Potentially suitable, especially in a mixed solvent system. |
| Ethanol | High | Yes | Medium to High | Very High | Good candidate, likely to require a co-solvent (anti-solvent) like water. |
| Methanol | High | Yes | High | Very High | Likely too soluble at room temperature for efficient recovery. |
| Isopropanol | Medium | Yes | Medium | High | Good candidate, potentially as a single solvent or in a mixed system. |
| Acetone | Medium | No (Acceptor) | Medium to High | Very High | May be too effective a solvent, leading to low recovery. |
| Ethyl Acetate | Medium | No (Acceptor) | Low to Medium | High | A promising candidate for single-solvent recrystallization. |
| Toluene | Low | No | Low | Medium | May be suitable if impurities are highly soluble. |
| Hexane | Very Low | No | Insoluble | Very Low | Unsuitable as a primary solvent, but could be used as an anti-solvent. |
| Acetic Acid | High | Yes | High | Very High | A good solvent, often used in aqueous mixtures for similar compounds. |
Experimental Protocols for Recrystallization
Based on the predicted solubility and successful examples from structurally similar compounds, two primary protocols are recommended: a single-solvent recrystallization using a moderately polar solvent and a mixed-solvent recrystallization employing a polar solvent and an anti-solvent.
Protocol 1: Single-Solvent Recrystallization with Ethyl Acetate
This protocol is recommended when preliminary screening indicates that this compound has moderate solubility in ethyl acetate at room temperature and high solubility at its boiling point.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture to boiling while stirring.
-
Achieving Saturation: Continue adding small portions of hot ethyl acetate until the solid completely dissolves. It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination.
-
Inducing Crystallization (if necessary): If crystals do not form upon cooling, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization with Ethanol and Water
This protocol is advantageous when the target compound is highly soluble in one solvent (the "solvent," e.g., ethanol) and poorly soluble in another miscible solvent (the "anti-solvent," e.g., water).
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While keeping the solution hot, slowly add hot deionized water dropwise until the solution becomes faintly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture (using the same approximate ratio at which crystallization occurred).
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key steps in a typical recrystallization process.
Caption: General workflow for purification by recrystallization.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently saturated. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal. |
| Oiling out | - The melting point of the solute is lower than the boiling point of the solvent.- The solution is supersaturated. | - Reheat the solution to dissolve the oil, then add more solvent before cooling again.- Try a lower-boiling point solvent. |
| Low recovery of pure product | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary.- Ensure the filtration apparatus is pre-heated.- Cool the solution thoroughly in an ice bath before filtering. |
| Colored crystals | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the product. |
Conclusion
The purification of this compound by recrystallization is a highly effective method when the appropriate solvent and protocol are employed. By understanding the principles of solubility and carefully executing the experimental steps outlined in this guide, researchers can obtain a high-purity product suitable for demanding applications in drug development and scientific research. The provided protocols for single-solvent and mixed-solvent recrystallization offer versatile starting points that can be optimized for specific impurity profiles and desired crystal morphologies.
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chem 30BL Handout. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Iodination of 3-Methylsalicylic Acid
Welcome to the technical support center for the synthesis and optimization of iodinated 3-methylsalicylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield, selectivity, and purity of their iodination reactions. We will explore the underlying principles of this electrophilic aromatic substitution, troubleshoot common experimental challenges, and provide validated protocols to streamline your workflow.
Introduction: The Chemistry of Iodinating 3-Methylsalicylic Acid
The iodination of 3-methylsalicylic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The aromatic ring of salicylic acid is considered "activated" due to the presence of two electron-donating groups: the hydroxyl (-OH) and the methyl (-CH3). These groups increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles like an iodonium ion (I⁺).[2][3]
However, this high reactivity presents a challenge. The directing effects of the substituents can lead to a mixture of products, and the sensitive nature of the phenol group can result in side reactions like oxidation or decarboxylation under harsh conditions.[4] The key to a high-yield synthesis lies in carefully controlling the reaction parameters to favor the desired constitutional isomer.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the iodination of 3-methylsalicylic acid in a practical question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?
A1: Low conversion is typically traced back to three main factors: the activity of your iodinating agent, the reaction conditions, or the catalyst system.
-
Inactive Iodinating Agent: N-Iodosuccinimide (NIS) is a common and effective reagent, but it can degrade over time, especially with exposure to light and moisture.[5][6] Molecular iodine (I₂) is less reactive and almost always requires an oxidizing agent or a strong acid catalyst to generate a potent electrophile.[4][7]
-
Solution: Use freshly opened or properly stored NIS. If using I₂, ensure your activating system (e.g., an oxidizing agent like H₂O₂ or an acid catalyst) is appropriate for the substrate.[8]
-
-
Suboptimal Reaction Conditions: Iodination is often performed at or slightly above room temperature. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish reaction. The choice of solvent is also critical; polar aprotic solvents like acetonitrile or DMF are often effective.
-
Solution: Try incrementally increasing the reaction temperature, for example, from room temperature to 40-50 °C, while monitoring the reaction by Thin-Layer Chromatography (TLC).
-
-
Insufficient Catalysis: Many modern iodination protocols with NIS rely on a catalytic amount of a Brønsted or Lewis acid to activate the NIS, making the iodine atom more electrophilic.[9]
Q2: I'm getting a mixture of iodinated products. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is dependent on understanding the directing effects of the substituents on the 3-methylsalicylic acid ring.
-
Electronic and Steric Effects: The hydroxyl group (-OH) is a powerful ortho, para-director, while the methyl group (-CH₃) is a weaker ortho, para-director. The carboxylic acid (-COOH) is a meta-director and deactivating group.[10] The positions ortho and para to the strongly activating -OH group (C6, C4, and C2) are the most electron-rich. Since C2 is substituted and C6 is sterically hindered by the adjacent -COOH group, the primary sites of attack are C4 and C5 (which is para to the -OH group in the parent salicylic acid). Di-iodination can also occur if the stoichiometry and conditions are not controlled.[3]
-
Choice of Iodinating Agent: More aggressive iodinating agents, like iodine monochloride (ICl), can sometimes lead to lower selectivity compared to milder reagents.[2]
-
Solution 1: Use a Milder Reagent: N-Iodosuccinimide (NIS) is generally considered a milder and more selective iodinating agent for activated rings.[11]
-
Solution 2: Control Stoichiometry: To avoid di-iodination, use a precise stoichiometry of 1.0 to 1.1 equivalents of the iodinating agent relative to the 3-methylsalicylic acid.
-
Solution 3: Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often enhance the selectivity by favoring the kinetically preferred product.
-
Q3: My final product is a dark brown or yellow color. How do I remove the discoloration?
A3: This is a very common issue and is almost always due to the presence of residual molecular iodine (I₂) from the reaction.
-
Cause: Unreacted iodinating agent or I₂ formed as a byproduct can contaminate the crude product.
-
Solution: Reductive Quench: During the workup, wash the organic layer with a 5-10% aqueous solution of a mild reducing agent. Sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite (Na₂S₂O₅) are highly effective at quenching residual iodine, converting it to colorless iodide (I⁻).[12]
-
Solution: Purification: If the color persists after the workup, it may be due to other colored impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) with the addition of a small amount of activated charcoal can effectively remove these impurities.[12] Be cautious not to add too much charcoal, as it can adsorb your product and lower the yield.
Q4: I'm observing significant byproduct formation, possibly from decarboxylation. How can I prevent this?
A4: Phenolic acids can be susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly at elevated temperatures or in the presence of strong acids.[4]
-
Cause: The combination of an electron-rich ring and high temperatures can promote the elimination of the carboxylic acid group.
-
Solution 1: Temperature Control: Avoid excessive heating. Most iodinations of activated phenols can proceed efficiently at or below 60 °C. Monitor the reaction closely and apply heat only as needed to achieve a reasonable reaction rate.
-
Solution 2: pH Management: Maintain a neutral or mildly acidic pH. Strongly acidic conditions can sometimes facilitate decarboxylation. If using an acid catalyst, ensure it is in catalytic, not stoichiometric, amounts.
Visualizing the Process
The Iodination Mechanism
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.
Caption: General mechanism for the acid-catalyzed iodination of 3-methylsalicylic acid.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues leading to low yield.
Caption: A logical workflow for troubleshooting low-yield iodination reactions.
Frequently Asked Questions (FAQs)
Q: Which iodinating agent is best for 3-methylsalicylic acid?
A: The "best" agent depends on your specific goals regarding yield, selectivity, and safety.
| Reagent | Formula | Pros | Cons |
| N-Iodosuccinimide | C₄H₄INO₂ | Mild, selective, solid (easy to handle), high-yielding in many cases.[11] | Can degrade over time; often requires a catalyst.[9] |
| Iodine Monochloride | ICl | Highly reactive, effective for less activated rings.[13] | Can be less selective, leading to over-iodination; corrosive liquid.[2][12] |
| Molecular Iodine | I₂ | Inexpensive, readily available. | Low reactivity; requires an oxidizing agent or strong acid to be effective.[4] |
For most applications involving activated phenols like 3-methylsalicylic acid, N-Iodosuccinimide (NIS) with a catalytic amount of acid is the recommended starting point due to its balance of reactivity and selectivity.
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[12]
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | A mixture of a non-polar and a polar solvent. Start with 3:1 Hexane:Ethyl Acetate. Adjust polarity as needed. |
| Visualization | UV light (254 nm). Staining with potassium permanganate can also be used. |
| Procedure | Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the plate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction progress. |
For more quantitative analysis, techniques like HPLC, GC-MS, or NMR spectroscopy can be employed on aliquots taken from the reaction mixture.[14][15][16]
Q: What is the best method for purifying the final product?
A: Recrystallization is the most effective method for purifying the solid iodinated product.
-
Crude Product Isolation: After the reaction workup, evaporate the organic solvent to obtain the crude solid.
-
Solvent Selection: The ideal recrystallization solvent (or solvent pair) is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For iodinated salicylic acids, ethanol/water, acetone/water, or methanol are often good choices.[12]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution through celite. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven.
Experimental Protocols
Protocol 1: Iodination of 3-Methylsalicylic Acid using NIS
This protocol is a general starting point. Optimization of temperature, time, and solvent may be required.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylsalicylic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile, 0.1-0.2 M concentration).
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the solution in one portion.
-
Catalyst: Add trifluoroacetic acid (TFA) (0.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature (or heat to 40-50 °C if necessary). Monitor the progress by TLC every 30-60 minutes until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake until the organic layer is colorless.
Protocol 2: Workup and Purification
-
Extraction: Separate the layers from the quenched reaction mixture. Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) as described in the FAQ section to obtain the pure iodinated 3-methylsalicylic acid.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR spectroscopy, and melting point analysis.[15]
References
- Echemi. (2024, September 3). Iodination Of Salicylamide Mechanism | Overview.
- Benchchem. (2025). Technical Support Center: Synthesis and Purification of 3,5-Diiodosalicylic Acid.
- Unknown. (2020, February 15). Aromatic Electrophilic substitution.
- ISCA. (2015, June 16). The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry.
- Organic Chemistry Portal. (2018). Iodoarenes synthesis by iodination or substitution.
- ijrbat. (n.d.). MICELLAR INHIBITION OF IODINATION OF SALICYLIC ACID AND INVESTIGATION OF IODINATING SPECIES.
- Benchchem. (2025). Stability and degradation of 3-Methylsalicylic acid.
- studylib.net. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution.
- PubMed. (2008, March 15). Iodination of salicylic acid improves its binding to transthyretin.
- Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- Benchchem. (2025). Technical Support Center: 3-Methylsalicylic Acid Production Scale-Up.
- Unknown. (n.d.). Iodination of phenol.
- CymitQuimica. (n.d.). CAS 516-12-1: N-Iodosuccinimide.
- Relic Chemicals. (n.d.). N-Iodosuccinimide Manufacturers In Mumbai, India.
- Doc Brown's Chemistry. (n.d.). iodination of ketones acid/base catalysed mechanism.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 37.
- MDPI. (2005, February 28). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
- Organic Syntheses Procedure. (n.d.). Salicylic acid, 3,5-diiodo-.
- Google Patents. (n.d.). JP2677687B2 - Method for producing 3,5-diiodosalicylic acid.
- Scilit. (n.d.). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
- Wikipedia. (n.d.). 3-Methylsalicylic acid.
- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
- UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Benchchem. (n.d.). Spectroscopic comparison of 3-Methylsalicylic acid and its precursors.
- Filo. (2025, November 22). Draw the electrophilic aromatic substitution mechanism for iodination of....
- MedChemExpress. (n.d.). 3-Methylsalicylic acid (o-Cresotic acid).
- ResearchGate. (2025, August 8). A highly efficient strategy for the synthesis of 3-substituted salicylic acids....
- ResearchGate. (n.d.). A Review on a Some Analytical Methods for Determination of Salicylic Acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. echemi.com [echemi.com]
- 3. studylib.net [studylib.net]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 5. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]
- 6. N-Iodosuccinimide Manufacturers In Mumbai, India [relicchemicals.in]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. scilit.com [scilit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. isca.in [isca.in]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Hydroxy-5-iodo-3-methylbenzoic Acid
Topic: Removal of Unreacted Iodine (
Executive Summary & Triage
User Issue: Persistent iodine contamination in synthesized 2-Hydroxy-5-iodo-3-methylbenzoic acid (5-Iodocresotic acid). Symptoms:
-
Reaction mixture retains a dark violet/brown color.[1]
-
Isolated solid appears pink or violet (instead of off-white/pale yellow).
-
Sublimation of purple vapors during vacuum drying.[1]
Immediate Action Required:
The presence of elemental iodine (
Select your current status to jump to the relevant protocol:
| Status | Visual Indicator | Recommended Protocol |
| In Reaction | Solution is dark brown/purple.[1] | [Protocol A: Chemical Quenching] |
| Crude Solid | Solid is isolated but pink/violet.[1] | [Protocol B: The Acid-Base Swing] |
| Final Polish | Product is off-white; high purity needed.[1] | [Protocol C: Recrystallization] |
Protocol A: Chemical Quenching (The Reductive Wash)
Objective: Chemically convert non-polar, volatile Iodine (
The Mechanism
We utilize Sodium Thiosulfate (
Step-by-Step Procedure
-
Preparation: Prepare a 10% (w/v) Sodium Thiosulfate aqueous solution.
-
Biphasic Setup: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Note: this compound is soluble in these organics.[1]
-
-
The Wash: Add the thiosulfate solution to the separatory funnel.[1] Shake vigorously for 1-2 minutes.
-
Verification: Test a drop of the organic layer on Starch Iodide Paper .
-
Separation: Drain the aqueous layer (contains
and tetrathionate).[1] Wash the organic layer once with brine to break any emulsions, then dry over .
Protocol B: The "Acid-Base Swing" (Advanced Purification)
Objective: Isolate the target acid based on its
Logic Flow
The target molecule contains both a Phenol (
Figure 1: The Acid-Base Swing purification logic.
Procedure
-
Dissolution: Suspend the crude solid in 5% Sodium Bicarbonate (
) . Stir until effervescence stops.-
Why Bicarbonate? It is strong enough to deprotonate the carboxylic acid (
), making the product water-soluble, but weak enough to avoid extensive oxidation of the phenol.
-
-
Filtration/Wash:
-
Precipitation: Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~1-2.
-
Isolation: The this compound will precipitate as a white/off-white solid.[1] Filter and wash with cold water.[1][9]
Protocol C: Recrystallization Strategy
Objective: Final polishing to remove trace lattice-bound iodine.[1]
Solvent Selection Guide:
| Solvent System | Suitability | Notes |
| Ethanol / Water | High | Dissolve in hot ethanol; add warm water until turbid.[1] Cool slowly. |
| Glacial Acetic Acid | Medium | Good for iodinated aromatics, but difficult to dry (high boiling point).[1] |
| Toluene | Low | Iodine is soluble in toluene; risk of co-crystallization.[1] Avoid. |
Troubleshooting Pink Crystals: If crystals remain pink after recrystallization, add a pinch of Sodium Bisulfite to the hot recrystallization solvent before the product precipitates. This reduces trace iodine in situ.[1]
Analytical Validation
How do you prove the iodine is gone?
-
Silver Nitrate Test (Qualitative):
-
Starch Indicator (Specific for
): -
Melting Point:
Frequently Asked Questions (FAQs)
Q: My product turned pink while drying in the vacuum oven. Why? A: This is likely sublimation of trapped iodine .[1] As the solvent evaporates, trace iodine migrates to the surface.
-
Fix: Grind the solid to a fine powder and wash with dilute sodium thiosulfate on a Büchner funnel, then re-dry.
Q: I formed a terrible emulsion during the Thiosulfate wash. How do I break it? A: Emulsions are common with salicylic acid derivatives due to their surfactant-like properties (polar head, non-polar tail).[1]
-
Fix: Add Saturated Sodium Chloride (Brine) to the aqueous layer to increase ionic strength.[1] If that fails, filter the entire biphasic mixture through a pad of Celite.
Q: Can I use Sodium Hydroxide (
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for aromatic iodination workups).
-
Organic Syntheses. "Iodination of Hydroxybenzoic Acids." Org.[1][4][10] Synth.1934 , 14,[11] 50. (Reference for general iodination of benzoic acid derivatives).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6948, 2,3,5-Triiodobenzoic acid (Analogous solubility data)." PubChem.
-
Frontier, A. "Workup for Removing Bromine or Iodine."[1][8] Not Voodoo: Demystifying Synthetic Organic Laboratory Technique. University of Rochester.[1][8]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. studymind.co.uk [studymind.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Hydroxy-5-iodobenzoic acid(119-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Workup [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 11. CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Electrophilic Iodination of Phenols
Welcome to the Technical Support Center for the electrophilic iodination of phenols. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial transformation. As a Senior Application Scientist, I have compiled this resource to provide not just protocols, but a deeper understanding of the principles governing this reaction, with a special focus on the critical role of reaction temperature. Our goal is to empower you to troubleshoot common issues, enhance yield and selectivity, and achieve reproducible results.
Introduction: Temperature as the Master Variable
The electrophilic iodination of a phenol is a powerful tool for introducing iodine onto an aromatic ring, creating a versatile synthetic handle for cross-coupling reactions and a key moiety in many biologically active molecules. However, the high reactivity of the phenol ring, driven by the strongly activating hydroxyl group, makes this reaction exquisitely sensitive to reaction conditions. Among these, temperature is arguably the most critical parameter to control.
An improperly selected temperature can lead to a host of problems, including:
-
Low or no product yield: The reaction may not have sufficient energy to overcome the activation barrier, or sensitive reagents may decompose.
-
Poor selectivity: Over-iodination is a common issue, leading to mixtures of mono-, di-, and even tri-iodinated products that are difficult to separate.[1]
-
Undesirable side reactions: Phenols are susceptible to oxidation, which can be accelerated at higher temperatures, resulting in the formation of quinones and tarry decomposition products.[2]
This guide will provide a framework for rationally selecting and optimizing the reaction temperature to navigate these challenges effectively.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and solve problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction shows very little or no conversion to the desired iodophenol. What are the primary temperature-related causes and solutions?
A: Low conversion is a common but solvable issue. Before adjusting temperature, first confirm the quality of your reagents. For instance, N-Iodosuccinimide (NIS) should be a white to off-white powder; a brown or orange color indicates decomposition due to moisture or light, which liberates molecular iodine and compromises reactivity.[3] Once reagent quality is confirmed, consider the following temperature-centric troubleshooting steps.
Causality & Solutions:
-
Insufficient Thermal Energy: The most straightforward cause is that the reaction temperature is too low to overcome the activation energy barrier. This is particularly relevant for phenols bearing electron-withdrawing groups (e.g., nitro, carboxyl groups), which are less nucleophilic.[4]
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. For systems using molecular iodine with an oxidant like iodic acid (HIO₃), a range of 40-60°C is often effective.[5] For some NIS-based reactions, heating up to 105°C has been shown to improve yields and shorten reaction times.[3]
-
-
Reagent Instability (Less Common with Heat): While less common for many iodinating agents within their typical operating range, ensure your chosen reagent is stable at the target temperature.
-
Insight: NIS, for example, is thermally stable up to its melting point of ~200°C, so decomposition due to heat during a typical reaction is unlikely to be the cause of failure.[6] However, other components in the reaction mixture could be temperature-sensitive.
-
-
Poor Reagent Solubility at Low Temperatures: If you are running the reaction at a low temperature (e.g., 0°C or below) to control selectivity, your iodinating agent or substrate may not be sufficiently soluble to react efficiently.
-
Solution: Choose a solvent in which all components are soluble at the target temperature. If this is not possible, consider a slow, controlled addition of the limiting reagent to maintain a low instantaneous concentration, which can sometimes mitigate issues arising from high reactivity even at slightly higher, solubilizing temperatures.
-
Issue 2: Over-iodination Leading to Poor Selectivity
Q: My reaction is producing a mixture of di- and/or tri-iodinated products instead of the desired mono-iodinated phenol. How can I use temperature to control this?
A: This is the classic challenge in phenol iodination. The first iodo-substituent does not significantly deactivate the ring, and in some cases, can even activate it further, leading to rapid subsequent iodinations.[7] Temperature control is your primary tool for managing this.
Causality & Solutions:
-
High Reaction Rate: The rate of the second (and third) iodination is too fast at the current reaction temperature. Electrophilic aromatic substitution is highly sensitive to the electron density of the ring, and for activated phenols, the energy barrier for subsequent iodinations is low.
-
Solution 1: Decrease the Temperature Drastically. This is the most effective strategy. By lowering the temperature, you decrease the kinetic energy of the system, making it more likely that only the most favorable, first substitution occurs at an appreciable rate. For highly activated phenols, running the reaction between -20°C and 5°C is a standard starting point. A procedure using sodium hypochlorite as an oxidant, for example, specifies maintaining the reaction at 0°C during a slow, dropwise addition of the reagent.[1]
-
Solution 2: Control Stoichiometry with Low Temperature. Carefully using only one equivalent of the iodinating agent is crucial, but this must be paired with low temperatures. Adding one equivalent of a powerful iodinating agent at room temperature to a highly activated phenol will still likely result in a statistical mixture of products, as localized "hot spots" of reagent concentration can lead to rapid multiple additions before the reagent has dispersed.
-
Troubleshooting Workflow for Common Iodination Issues
Caption: A decision-making workflow for troubleshooting common issues in phenol iodination.
Issue 3: Product Decomposition / Tarry Byproducts
Q: My reaction mixture turns dark brown or black, and I'm isolating a tarry, intractable material instead of a clean product. What's happening?
A: This is a strong indication of oxidative decomposition. Phenols are electron-rich and can be easily oxidized to form colored quinone-type species, which can then polymerize.[2] This process is often highly temperature-dependent.
Causality & Solutions:
-
Oxidation by the Iodinating System: Many iodination protocols use an explicit oxidant (e.g., H₂O₂, HIO₃, NaOCl) to generate the electrophilic iodine species (I⁺) in situ from I₂ or an iodide salt.[1][5][8] At elevated temperatures, this oxidant can attack the sensitive phenol ring itself instead of the iodide source.
-
Solution: Perform the reaction at a lower temperature. For reactions involving oxidants, maintaining temperatures at or below room temperature, and often at 0°C, is critical to temper the oxidant's reactivity and favor the desired iodination pathway.
-
-
Inherent Oxidative Potential of the Reagent: Some iodinating agents are inherently more oxidizing than others. Iodine monochloride (ICl), for instance, can be more aggressive than NIS.
-
Solution: If lowering the temperature is insufficient, consider switching to a milder iodinating agent. NIS is often a good choice for sensitive substrates.[9] Alternatively, methods that do not require a strong external oxidant, such as using NIS with a catalytic amount of acid, may provide a cleaner reaction profile.
-
Frequently Asked Questions (FAQs)
Q1: Is there a "one-size-fits-all" optimal temperature for phenol iodination?
A1: Absolutely not. The optimal temperature is a function of the substrate's reactivity , the iodinating agent's potency , and the desired outcome (mono- vs. poly-iodination). A highly activated substrate like phenol itself may require 0°C or below for mono-iodination, while a deactivated substrate like p-nitrophenol may require heating to 50°C or higher to achieve a reasonable reaction rate.[8]
Q2: How does temperature affect the ortho/para regioselectivity?
A2: While the hydroxyl group is an ortho, para-director, the ratio of these isomers can be influenced by several factors, including temperature, though it is often less impactful than steric hindrance and the specific reagent system. In some cases, lower temperatures may favor the para product due to thermodynamic control, as it is often the more stable isomer. However, kinetic factors can dominate. For example, one study on the iodination of phenol with aqueous iodine at pH 5 found a strong preference for the ortho product (93-94%), a result of kinetically controlled iodination via hypoiodous acid (HOI).[7] Optimization of regioselectivity typically involves screening different solvents and iodinating agents first, followed by fine-tuning the temperature.
Q3: Can I use room temperature as a default starting point?
A3: Room temperature is a reasonable starting point for phenols with mild activating or deactivating groups, especially when using a milder reagent like NIS.[10][11] However, for simple, un-substituted phenol or highly activated phenols (e.g., cresols, resorcinols), starting at 0°C is a much safer strategy to avoid immediate over-iodination and decomposition.
Data Summary & Recommended Starting Conditions
The following table provides empirically derived starting points for optimizing your reaction temperature based on the specific system.
| Phenol Substrate Type | Iodinating System | Recommended Starting Temperature | Key Considerations & Potential Issues |
| Highly Activated (e.g., Phenol, Cresols) | I₂ / NaOCl | 0 °C [1] | Over-iodination is the primary risk. Slow, dropwise addition of the oxidant is critical. |
| Highly Activated (e.g., Phenol, Cresols) | NIS / Acid Catalyst | 0 °C to Room Temp | Can provide good selectivity. Monitor closely for di-iodination. |
| Moderately Activated (e.g., Halophenols) | I₂ / HIO₃ | 40 - 60 °C [5] | Reaction may be sluggish at lower temperatures. Monitor pH, as the reaction generates acid. |
| Deactivated (e.g., Nitrophenols, Phenolic Acids) | I₂ / H₂O₂ | Room Temp to 50 °C [8] | Higher temperatures are often required to drive the reaction. Risk of oxidation increases with temperature. |
| General Purpose (Most Phenols) | NIS (Grinding Method) | Room Temperature [9][12] | Solvent-free method that is often rapid and high-yielding. Heat generated by grinding is usually minimal. |
Experimental Protocols
Protocol 1: Controlled Mono-iodination of Phenol at Low Temperature
This protocol is adapted from procedures emphasizing selectivity for activated substrates.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq) and potassium iodide (KI, 1.0 eq) in an appropriate solvent (e.g., aqueous methanol).
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature equilibrates to 0-5°C.
-
Reagent Addition: Prepare a solution of sodium hypochlorite (NaOCl, 6% aq., 1.0 eq). Add the NaOCl solution dropwise to the stirring reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Continue to stir the reaction mixture at 0°C for an additional 60-90 minutes after the addition is complete.
-
Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any remaining oxidant. Acidify the mixture to pH 3-4 with dilute HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization.
Protocol 2: Iodination of a Deactivated Phenol at Elevated Temperature
This protocol is based on methods for less reactive substrates where thermal energy is required.[5][8]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the deactivated phenol (e.g., 4-hydroxyacetophenone, 1.0 eq) in an aqueous or mixed solvent system.
-
Heating: Heat the solution to the target temperature (e.g., 50°C ).
-
Reagent Addition: In a single portion, add molecular iodine (I₂, 1.5 eq) followed by the dropwise addition of an oxidant (e.g., 30% H₂O₂, 3.0 eq).
-
Reaction: Maintain the reaction at 50°C and stir vigorously. Monitor the reaction progress by TLC or LCMS. Reaction times can be several hours (e.g., 24 h).
-
Workup: After cooling to room temperature, quench with aqueous sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mechanistic Considerations
Understanding the underlying mechanism reinforces why temperature control is so vital.
Sources
- 1. studylib.net [studylib.net]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 5. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 6. N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions | MDPI [mdpi.com]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. scielo.br [scielo.br]
- 9. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method | CoLab [colab.ws]
- 10. scispace.com [scispace.com]
- 11. tus.elsevierpure.com [tus.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of Iodinated Methylbenzoic Acids
Executive Summary
Iodinated methylbenzoic acids (iodotoluic acids) serve as critical intermediates in the synthesis of bioactive scaffolds and radiopharmaceuticals. However, their structural elucidation presents a unique analytical challenge: distinguishing between the ten possible positional isomers (ortho-, meta-, and para- arrangements of methyl, iodo, and carboxyl groups).
While NMR provides definitive structural connectivity, it requires milligram-scale purity and significant time. Electron Ionization Mass Spectrometry (EI-MS) offers a rapid, high-sensitivity alternative. This guide compares the fragmentation "fingerprints" of these isomers, demonstrating how specific mechanisms—specifically the Ortho Effect and Halogen Dissociation —can be used to instantly differentiate 2-substituted isomers from their meta/para counterparts without reference standards.
Comparative Analysis: Isomer Differentiation & Halogen Performance[1]
The Ortho Effect: The Primary Differentiator
The most critical performance metric for EI-MS in this class of compounds is the ability to distinguish ortho-iodo or ortho-methyl isomers from others.
Table 1: Diagnostic Ion Comparison (Molecular Ion m/z 262)
| Feature | Ortho-Substituted (e.g., 2-iodo-3-methylbenzoic acid) | Meta/Para-Substituted (e.g., 3-iodo-4-methylbenzoic acid) | Mechanism |
| Base Peak Candidate | m/z 244 [M-18] | m/z 245 [M-17] or m/z 135 [M-127] | Water elimination vs. Hydroxyl loss |
| [M-OH]⁺ (m/z 245) | Low / Absent | High Intensity | Standard acid fragmentation |
| [M-I]⁺ (m/z 135) | Moderate | High | Weak C-I bond cleavage |
| [M-COOH]⁺ (m/z 217) | Low | Moderate | Decarboxylation |
Key Insight: If the mass spectrum exhibits a dominant peak at [M-18] , the carboxyl group is strictly ortho to a substituent containing abstractable hydrogen (methyl) or susceptible to interaction (iodine/hydroxyl proximity). Meta and para isomers strictly follow the [M-17] pathway.
Halogen Performance: Iodine vs. Bromine/Chlorine
When selecting a halogenated precursor for tracking metabolic pathways, Iodine offers a unique MS profile compared to Bromine or Chlorine analogs.
Table 2: Halogen Impact on Fragmentation
| Halogen | Bond Energy (C-X) | Isotopic Pattern | Fragmentation Behavior |
| Iodine (I) | ~240 kJ/mol (Weakest) | Monoisotopic (Single peak) | Dominant [M-X]⁺ . The iodine falls off almost immediately, often leaving a base peak of the organic skeleton. |
| Bromine (Br) | ~280 kJ/mol | 1:1 doublet (⁷⁹Br, ⁸¹Br) | Mixed [M-X]⁺ and molecular ion stability. distinctive "twin peaks" aid identification but complicate quantification. |
| Chlorine (Cl) | ~400 kJ/mol (Strongest) | 3:1 doublet (³⁵Cl, ³⁷Cl) | Stable Molecular Ion [M]⁺. Loss of Cl is less favorable; fragmentation is driven by the carboxyl group first. |
Detailed Fragmentation Mechanisms
To interpret the spectra correctly, one must understand the causality behind the peaks.
Pathway A: Homolytic Iodine Cleavage (The "Weak Link")
Due to the low bond dissociation energy of the Carbon-Iodine bond, the radical cation [M]⁺• frequently ejects an iodine radical (I•).
-
Transition: m/z 262 → m/z 135
-
Result: Formation of the methylbenzoyl cation (C₈H₇O⁺). This ion is highly stable and often constitutes the base peak in meta/para isomers where the ortho effect is absent.
Pathway B: The "Ortho Effect" (Water Elimination)
In isomers where the carboxyl group (-COOH) is adjacent to the methyl group (or potentially the iodine, though less common for H-transfer), a specific rearrangement occurs.
-
H-Transfer: A hydrogen atom from the ortho-methyl group transfers to the carbonyl oxygen of the acid.
-
Elimination: A neutral water molecule (H₂O) is expelled.
-
Cyclization: The remaining fragment cyclizes to form a stable isobenzofuran-like cation.
-
Transition: m/z 262 → m/z 244
-
Significance: This pathway is geometrically impossible for meta/para isomers.
Pathway C: Standard Benzoic Acid Fragmentation
For non-ortho isomers, the carboxyl group degrades via sequential loss of the hydroxyl radical and carbon monoxide.
-
Step 1: Loss of •OH (m/z 262 → 245).
-
Step 2: Loss of CO (m/z 245 → 217).
Experimental Protocol: Self-Validating EI-MS Workflow
To ensure reproducible fragmentation patterns that match the mechanisms above, follow this protocol.
Scope: Analysis of solid iodinated methylbenzoic acid derivatives.
Step 1: Sample Preparation
-
Solvent: Dissolve ~1 mg of sample in 1 mL of HPLC-grade Methanol or Acetone.
-
Validation: Ensure the solution is clear. Iodine-containing compounds can be photosensitive; protect from light if storing >1 hour.
Step 2: Instrument Parameters (Direct Probe/GC-MS)
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (Standard).
-
Note: Lowering to 20 eV will suppress fragmentation, increasing the Molecular Ion [M]⁺ but obscuring the diagnostic [M-18] vs [M-17] ratio.
-
-
Source Temperature: 230°C.
-
Caution: Temperatures >250°C may induce thermal decarboxylation before ionization, creating a false [M-44] artifact.
-
-
Scan Range: m/z 40 – 300.
Step 3: Data Validation (The "Check" Step)
-
Check 1: Identify the Molecular Ion (m/z 262). If absent, check for thermal degradation.
-
Check 2: Verify the Iodine loss peak (m/z 135). If this peak is missing, the compound is likely not iodinated (check starting material).
-
Check 3: Calculate the (m/z 244 / m/z 245) ratio.
-
Ratio > 1.0 → High probability of Ortho isomer.
-
Ratio < 0.1 → High probability of Meta/Para isomer.
-
Pathway Visualization
The following diagram illustrates the competing fragmentation pathways. The Red path indicates the unique Ortho Effect, while Blue paths represent standard fragmentation.
Caption: Comparative fragmentation tree. The red pathway (left) is diagnostic for ortho-substitution, while the green pathway (center) dominates in meta/para isomers.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Iodo-5-methylbenzoic acid. NIST Chemistry WebBook, SRD 69.[1][2][3][4] [Link]
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for Ortho Effect mechanisms).
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Fu, X., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect. Journal of the American Society for Mass Spectrometry. [Link]
Sources
A Comparative Guide to the FTIR Spectrum of 2-Hydroxy-5-iodo-3-methylbenzoic Acid
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Hydroxy-5-iodo-3-methylbenzoic acid, a substituted aromatic carboxylic acid with significant potential in synthetic chemistry and drug development. By comparing its spectral features with those of structurally related molecules—benzoic acid, salicylic acid, and 3-methylbenzoic acid—we will elucidate the vibrational contributions of each functional group and substituent. This comparative approach offers researchers a robust framework for structural verification and quality control.
The analysis is grounded in the fundamental principles of infrared spectroscopy, where the absorption of infrared radiation excites molecular vibrations at specific frequencies, revealing the presence of characteristic functional groups. For a molecule as complex as this compound, understanding the interplay of its hydroxyl, carboxyl, methyl, and iodo substituents is critical for accurate spectral interpretation.
Molecular Structure of this compound
The unique spectral fingerprint of the target molecule arises from the combined vibrational modes of its constituent parts, including a benzene ring trisubstituted with a carboxylic acid, a hydroxyl group, a methyl group, and an iodine atom. The relative positions of these groups, particularly the ortho-hydroxyl and carboxyl groups, allow for significant intramolecular interactions that profoundly influence the spectrum.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring High-Quality FTIR Spectra
To ensure data integrity and reproducibility, a standardized protocol for sample preparation and analysis is essential. The KBr (potassium bromide) pellet method is a widely used technique for acquiring high-quality FTIR spectra of solid samples.[1][2]
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently grind approximately 1-2 mg of high-purity this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.
-
Thoroughly mix the sample and KBr by grinding until the mixture is homogeneous. This minimizes scattering of infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet is indicative of good sample dispersion and will yield a high-quality spectrum.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.[3]
-
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis using the KBr pellet method.
FTIR Spectrum Analysis: this compound
The FTIR spectrum of this molecule can be divided into several key regions, each providing specific information about its structure. The interpretation below is based on established group frequencies and accounts for the electronic and steric effects of the substituents.[4][5]
-
O-H Stretching Region (3500 - 2500 cm⁻¹): This region is dominated by two overlapping O-H stretching vibrations.
-
Carboxylic Acid O-H: Due to strong intermolecular hydrogen bonding (dimerization), the carboxylic acid O-H stretch appears as a very broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[6][7][8] This broadness is a hallmark of carboxylic acid dimers.
-
Phenolic O-H: The hydroxyl group at the C2 position is expected to form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the carboxylic acid. This interaction typically results in a broad absorption, which will be superimposed on the already broad carboxylic acid O-H band.[9]
-
-
C-H Stretching Region (3100 - 2850 cm⁻¹):
-
Aromatic C-H: Weak to medium absorptions are expected just above 3000 cm⁻¹ (approx. 3100-3030 cm⁻¹), corresponding to the stretching of C-H bonds on the benzene ring.[5]
-
Aliphatic C-H: Absorptions corresponding to the asymmetric and symmetric stretching of the methyl (CH₃) group will appear just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).[5]
-
-
Carbonyl (C=O) Stretching Region (1750 - 1650 cm⁻¹):
-
A very strong and sharp absorption in this region is characteristic of the C=O stretch of the carboxylic acid. For a typical aromatic carboxylic acid dimer, this peak appears around 1710-1680 cm⁻¹.[6][8] The presence of the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl group can further lower this frequency due to a weakening of the C=O double bond. Therefore, the peak is anticipated to be at the lower end of this range, likely around 1680-1670 cm⁻¹ .
-
-
Aromatic C=C Stretching Region (1620 - 1450 cm⁻¹):
-
Several sharp, medium-intensity peaks will be observed in this region, corresponding to the skeletal C=C stretching vibrations of the benzene ring. These are typically found around 1600, 1580, and 1470 cm⁻¹.
-
-
Fingerprint Region (< 1400 cm⁻¹):
-
C-O Stretching: Two distinct C-O stretching vibrations are expected: one from the carboxylic acid (coupled with O-H bending) around 1300-1200 cm⁻¹, and another from the phenolic C-O bond, also in the 1250-1180 cm⁻¹ range.
-
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds will produce a series of complex absorptions. The out-of-plane bending modes below 900 cm⁻¹ are particularly sensitive to the substitution pattern on the ring.
-
C-I Stretching: The C-I bond stretch gives rise to a low-frequency absorption, typically in the 600-500 cm⁻¹ range, which may be at the edge or outside the range of a standard mid-IR spectrometer.
-
Comparative Analysis with Structural Analogues
Comparing the spectrum of the target molecule to simpler, related compounds is a powerful method for confirming peak assignments.
| Functional Group | Benzoic Acid | Salicylic Acid (2-Hydroxybenzoic Acid) | 3-Methylbenzoic Acid | This compound (Predicted) | Rationale for Difference |
| O-H Stretch (Carboxyl) | Very Broad, 3300-2500 cm⁻¹ | Very Broad, 3300-2500 cm⁻¹ | Very Broad, 3300-2500 cm⁻¹ | Very Broad, 3300-2500 cm⁻¹ (Overlaps with Phenolic O-H) | The phenolic O-H in salicylic acid and the target molecule is also broad due to H-bonding and overlaps with the carboxyl O-H.[8][9] |
| C-H Stretch (Aliphatic) | Absent | Absent | Present (~2950 cm⁻¹) | Present (~2950 cm⁻¹) | Presence of the methyl group introduces aliphatic C-H vibrations. |
| C=O Stretch | ~1695 cm⁻¹ | ~1665 cm⁻¹ | ~1700 cm⁻¹ | ~1675 cm⁻¹ | Intramolecular H-bonding in salicylic acid and the target molecule weakens the C=O bond, shifting its absorption to a lower wavenumber.[9] |
| Aromatic C=C Stretch | ~1600, 1580 cm⁻¹ | ~1610, 1585 cm⁻¹ | ~1605, 1590 cm⁻¹ | ~1610, 1580 cm⁻¹ | Substituents cause minor shifts but the general pattern remains. |
| C-O Stretch (Phenolic) | Absent | ~1250 cm⁻¹ | Absent | ~1240 cm⁻¹ | This peak is characteristic of the phenolic group present in salicylic acid and the target molecule. |
Conclusion
The FTIR spectrum of this compound is rich with information, providing a unique fingerprint that confirms its complex structure. The most telling features are the extremely broad O-H absorption band resulting from both inter- and intramolecular hydrogen bonding, the characteristic aliphatic C-H stretches from the methyl group, and a C=O carbonyl stretch at a relatively low wavenumber (~1675 cm⁻¹) due to the influence of the ortho-hydroxyl group. By systematically comparing these features to simpler analogues like benzoic acid and salicylic acid, researchers can confidently assign each key absorption band and verify the identity and purity of their compound. This guide provides the foundational data and interpretive logic necessary for such an analysis in a drug development or synthetic chemistry setting.
References
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. [Link]
-
IR Chart. University of California, Los Angeles. [Link]
-
Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
-
Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
IR Absorption Table. University of Colorado Boulder. [Link]
-
FTIR Analysis of Benzoic Acid Samples. Scribd. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]
-
Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Slideshare. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
HPLC retention time of 2-Hydroxy-5-iodo-3-methylbenzoic acid vs impurities
Topic: HPLC retention time of 2-Hydroxy-5-iodo-3-methylbenzoic acid vs impurities Content Type: Publish Comparison Guides
Executive Summary
This compound (often referred to as 5-Iodo-o-cresotic acid ) is a critical halogenated intermediate used in the synthesis of bioactive biaryl compounds and pharmaceutical APIs via Suzuki-Miyaura cross-coupling. Its purity is paramount; residual starting material (o-cresotic acid) or regioisomeric by-products can terminate polymerization chains or create toxic impurities in the final drug substance.
This guide provides a robust, self-validating HPLC methodology to separate the target compound from its critical impurities. Unlike generic protocols, this guide focuses on the mechanism of separation—leveraging the hydrophobic shift introduced by the iodine atom to achieve baseline resolution.
Chemical Basis of Separation
To design a robust method, we must understand the analytes. The separation relies on the significant difference in hydrophobicity (LogP) between the non-halogenated precursor and the iodinated product.
The Analyte Suite
| Compound ID | Chemical Name | Structure Note | Predicted LogP | Elution Order |
| Impurity A | 2-Hydroxy-3-methylbenzoic acid | Starting Material (No Iodine) | ~2.3 | 1 (Early) |
| Target | This compound | Target Analyte | ~3.2 | 2 (Mid) |
| Impurity B | 2-Hydroxy-3,5-diiodo-3-methylbenzoic acid* | Over-iodinated By-product | >4.0 | 3 (Late) |
*Note: While steric hindrance at position 3 makes di-iodination difficult, forcing conditions can lead to poly-halogenated species or regioisomers (e.g., 6-iodo), which invariably elute later due to increased lipophilicity.
Separation Logic Diagram
The following diagram illustrates the synthesis pathway and how it dictates the impurity profile and subsequent chromatographic separation.
Figure 1: Synthesis workflow and correlation to Hydrophobic Interaction Chromatography (HIC) behavior.
Method Development Strategy
Column Selection: The C18 Standard
A C18 (Octadecylsilane) column is the gold standard here. The iodine atom on the target molecule acts as a "hydrophobic anchor," interacting strongly with the C18 chains.
-
Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm).
-
Why: These columns offer high carbon loads, maximizing the resolution between the iodine-free precursor and the target.
Mobile Phase: The pH Factor
Both the target and impurities are benzoic acid derivatives (pKa ≈ 3.0–3.5).
-
Neutral pH (pH 7): Acids are ionized (COO⁻). They become highly polar and elute near the void volume (t0), causing poor resolution and peak tailing.
-
Acidic pH (pH 2.5–3.0): Acids are protonated (COOH). They remain neutral and interact properly with the stationary phase.
-
Choice: 0.1% Phosphoric Acid (or Formic Acid for MS) in Water / Acetonitrile.
Experimental Protocol
This protocol is designed for Linearity, Precision, and Robustness .[1][2]
Reagents & Instrumentation[3][4][5][6]
-
HPLC System: Gradient-capable system with UV-Vis/PDA detector.
-
Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q).
-
Wavelength: 230 nm (strong absorption for benzoic ring) and 254 nm.
Step-by-Step Method
-
Preparation of Standard:
-
Dissolve 10 mg of this compound reference standard in 10 mL of Methanol (Stock: 1 mg/mL).
-
Dilute to 50 µg/mL using Mobile Phase A:B (50:50).
-
-
Preparation of Sample (Reaction Mix):
-
Quench reaction aliquot. Filter through 0.22 µm PTFE filter.
-
Dilute to approx. 0.1 mg/mL target concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 30°C (Controlled)
-
Injection Volume: 10 µL
-
Gradient Program:
-
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (ACN) | Phase Description |
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold (Elute polar salts) |
| 15.0 | 20 | 80 | Linear Gradient (Elute Target & Impurities) |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 80 | 20 | Re-equilibration |
| 23.0 | 80 | 20 | End |
Performance Comparison Data
The following data represents typical performance characteristics observed during method validation. Note that absolute Retention Times (RT) will vary by system dwell volume, but Relative Retention Times (RRT) should remain constant.
Retention & Resolution Table
| Analyte | Typical RT (min) | RRT (Relative to Target) | Resolution (Rs) | Tailing Factor (T) |
| Impurity A (Starting Material) | 6.5 | 0.63 | N/A | 1.1 |
| Target (5-Iodo-o-cresotic acid) | 10.3 | 1.00 | > 5.0 | 1.05 |
| Impurity B (Di-iodo/Isomer) | 14.8 | 1.44 | > 6.0 | 1.1 |
Interpretation
-
Impurity A (RRT 0.63): Elutes significantly earlier due to the lack of the hydrophobic iodine atom. This large window allows for easy quantification of unreacted starting material down to <0.05% levels.
-
Impurity B (RRT 1.44): Elutes later. If the gradient is too shallow, this peak may broaden. The gradient ramp to 80% B ensures it elutes as a sharp peak.
Troubleshooting & Robustness (Self-Validating Checks)
To ensure your data is trustworthy, apply these checks:
-
The "Blank" Check: Inject pure methanol/solvent before samples. If a peak appears at ~10.3 min, you have carryover. Solution: Increase needle wash cycles.
-
The pH Stress Test: If the Target peak splits or tails excessively, your mobile phase pH is likely > 3.0. Solution: Freshly prepare Solvent A with accurate pH measurement (target pH 2.5).
-
Resolution Check: The critical pair is Impurity A and the Target. Ensure Rs > 2.0. If Rs drops, the column may be losing retention (C18 hydrolysis).
Workflow Visualization
Figure 2: Analytical workflow ensuring data integrity through resolution checkpoints.
References
-
BenchChem. (2025).[3][4] HPLC Analysis of 2-Hydroxymethylbenzoic Acid and Derivatives. Retrieved from
-
Shabir, G. A. (2004).[1] Determination of Combined P-Hydroxy Benzoic Acid Preservatives in a Liquid Pharmaceutical Formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis.[1][5] Retrieved from
-
NIST Chemistry WebBook. (2023). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester (Spectral Data).[6] Retrieved from
-
Sielc Technologies. (2023). Separation of 2-Hydroxy-3-methylbenzoic acid on Newcrom R1 HPLC column. Retrieved from
Sources
- 1. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]
Safety Operating Guide
2-Hydroxy-5-iodo-3-methylbenzoic acid proper disposal procedures
Executive Summary & Chemical Identification
Objective: This guide provides a validated protocol for the segregation, handling, and disposal of 2-Hydroxy-5-iodo-3-methylbenzoic acid (also known as 5-Iodo-3-methylsalicylic acid).[1][2]
Critical Safety Directive: As a halogenated organic acid, this compound must not be disposed of in standard organic waste streams or municipal drains.[2] The presence of the iodine atom requires specific incineration protocols to prevent the release of corrosive hydrogen iodide (HI) gas or elemental iodine (
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 6174-78-3 |
| Synonyms | 5-Iodo-3-methylsalicylic acid; 3-Methyl-5-iodosalicylic acid |
| Molecular Formula | |
| Acidity (pKa) | ~2.9 - 3.5 (Predicted, similar to salicylic acid derivatives) |
| Physical State | Solid (Off-white to pale yellow powder) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT SE 3 (H335) |
Hazard Profile & Pre-Disposal Assessment
Before initiating disposal, you must understand the chemical causality of the hazards.[2] This is not just about compliance; it is about preventing downstream reactor failure.
-
The Halogen Factor (Iodine): Unlike chlorinated compounds, iodinated aromatics have weaker Carbon-Halogen bonds.[2] Upon thermal decomposition (incineration), they readily release Hydrogen Iodide (HI) or elemental Iodine.[2] If sent to a non-halogenated incinerator, these byproducts can corrode scrubbers and result in regulatory fines for purple plume emissions.[2]
-
The Acid Factor (Carboxyl/Phenol): This compound is a weak acid. Mixing it with strong bases (e.g., Sodium Hydroxide waste) in a closed container is generally safe unless the heat of neutralization volatilizes the solvent.[2] However, never mix with strong oxidizers (e.g., Nitric Acid), as this can cleave the iodine, releasing toxic purple vapors immediately.[2]
Segregation Strategy (The "Why" and "How")
Effective disposal relies on strict segregation at the bench level. Use the following logic to determine the correct waste stream.
Decision Logic Flowchart (DOT Visualization)
Figure 1: Decision tree for segregating iodinated benzoic acid derivatives. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the solute mandates the Halogenated waste stream.[2]
Detailed Disposal Protocols
Scenario A: Pure Solid Substance (Expired or Surplus)
-
Container: High-density polyethylene (HDPE) or amber glass jar.
-
Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant." Explicitly add the constituent name: "this compound" and the tag "Halogenated."[1][2]
-
Procedure:
-
Do not dissolve the solid to make it a liquid waste; keep it solid to minimize volume.
-
Ensure the lid is chemically resistant (phenolic or polypropylene).
-
Place the primary container into a secondary containment bin designated for halogenated solids.
-
Scenario B: Liquid Waste (HPLC Effluent / Reaction Mother Liquor)
-
Context: You have dissolved the compound in Methanol, Acetonitrile, or DMSO.
-
Container: Safety waste carboy (HDPE or Stainless Steel) bonded and grounded.
-
Waste Stream Selection: Halogenated Organic Waste .
-
Incompatibility Warning: Ensure the waste container does not contain oxidizing acids (Nitric, Perchloric).
Scenario C: Contaminated Debris (Gloves, Weigh Boats)[2]
-
Classification: Trace-contaminated solids.[1]
-
Disposal: Place in a clear, heavy-duty polyethylene bag (6-mil thickness preferred).
-
Tagging: Label as "Debris contaminated with Iodinated Organics."
Regulatory Framework & Waste Codes (RCRA)[3]
While this specific compound is not P-listed or U-listed under US EPA regulations, it triggers specific characteristic codes based on its matrix.[2]
| Waste Characteristic | RCRA Code | Trigger Condition |
| Ignitability | D001 | If dissolved in flammable solvents (MeOH, ACN) with Flash Point <60°C. |
| Corrosivity | D002 | If the waste solution has a pH |
| Toxicity (Characteristic) | N/A | Not specifically listed, but handled as "Hazardous Waste" due to halogen content.[2] |
| F-List | F002/F003 | Only applies if spent solvents (like Methylene Chloride) are part of the mixture.[1] |
Emergency Contingencies: Spills
The Iodine Indicator: If this compound decomposes or reacts with oxidizers, you will see a brown/purple discoloration indicating free iodine (
Cleanup Protocol:
-
PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[2]
-
Neutralization (If purple): Apply a reducing agent solution—10% Sodium Thiosulfate —to the spill. This reduces volatile Iodine (
) back to non-volatile Iodide ( ), turning the color from purple/brown to clear.[2] -
Absorption: Absorb the resulting slurry with vermiculite or spill pads.
-
Disposal: Bag the waste and label as "Halogenated Spill Debris."
References
-
PubChem. (n.d.). This compound (Compound).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Link directs to isomer/related structure for chemical property verification).[2]
-
US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[4] EPA.gov. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
